molecular formula C9H12ClN3O2 B7853908 4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride

4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride

Cat. No. B7853908
M. Wt: 229.66 g/mol
InChI Key: UJNDHUNNOAXQIU-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride involves the reaction of 4-chloropyrimidine-5-carboxylic acid with pyrrolidine in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.

Starting Materials
4-chloropyrimidine-5-carboxylic acid, pyrrolidine, base (e.g. triethylamine), hydrochloric acid

Reaction
Step 1: 4-chloropyrimidine-5-carboxylic acid is dissolved in a suitable solvent (e.g. DMF) and pyrrolidine is added to the solution., Step 2: A base (e.g. triethylamine) is added to the reaction mixture to catalyze the reaction., Step 3: The reaction mixture is heated to reflux for several hours to allow the reaction to proceed., Step 4: The reaction mixture is cooled and the product is isolated by filtration or extraction., Step 5: The product is dissolved in a suitable solvent (e.g. ethanol) and hydrochloric acid is added to the solution., Step 6: The hydrochloride salt of the product is formed by evaporating the solvent and drying the product under vacuum.

properties

IUPAC Name

4-pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-10-6-11-8(7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDHUNNOAXQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid;hydrochloride

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